molecular formula C15H11NO B1179985 9-Anthraldoxime CAS No. 1942-19-4

9-Anthraldoxime

Cat. No.: B1179985
CAS No.: 1942-19-4
M. Wt: 221.25 g/mol
InChI Key:
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Description

9-Anthraldoxime is an organic compound that belongs to the class of oximes. Oximes are known for their versatility in organic synthesis and their ability to form stable complexes with various metals. This compound is derived from 9-anthracenecarboxaldehyde and is characterized by the presence of an oxime functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 9-anthracenecarboxaldehyde, oxime, (Z)- typically involves the reaction of 9-anthracenecarboxaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in an aqueous or alcoholic medium at a temperature range of 0-25°C. The product is then purified by recrystallization .

Industrial Production Methods: While specific industrial production methods for 9-anthracenecarboxaldehyde, oxime, (Z)- are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography.

Types of Reactions:

    Oxidation: 9-Anthraldoxime can undergo oxidation reactions to form nitrile oxides, which are useful intermediates in organic synthesis.

    Reduction: The compound can be reduced to form amines, which are valuable in the synthesis of various pharmaceuticals and agrochemicals.

    Substitution: It can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Major Products:

    Oxidation: Nitrile oxides

    Reduction: Amines

    Substitution: Substituted oxime derivatives

Scientific Research Applications

9-Anthraldoxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 9-Anthraldoxime involves its ability to form stable complexes with metals and participate in various organic reactions. The oxime functional group can act as a nucleophile, facilitating the formation of new chemical bonds. Additionally, the compound’s aromatic structure allows it to engage in π-π interactions, which are important in the formation of supramolecular assemblies .

Comparison with Similar Compounds

    9-Anthracenecarboxaldehyde: The parent compound from which the oxime is derived.

    9-Anthracenecarboxylic acid: Another derivative of 9-anthracene with a carboxylic acid functional group.

    9-Anthracenemethanol: A related compound with a hydroxyl group instead of an oxime.

Uniqueness: 9-Anthraldoxime is unique due to its oxime functional group, which imparts distinct reactivity and stability compared to other derivatives. This makes it particularly valuable in the synthesis of heterocyclic compounds and as a precursor for various organic transformations .

Properties

IUPAC Name

(NZ)-N-(anthracen-9-ylmethylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO/c17-16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-10,17H/b16-10-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGMTCSSRBPNOQ-YBEGLDIGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=N\O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34810-13-4
Record name 9-Anthraldehyde oxime, predominantly syn
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